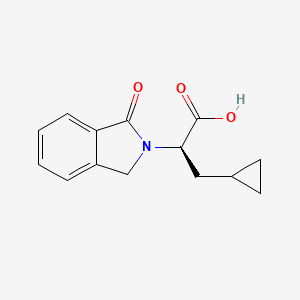
(2R)-3-cyclopropyl-2-(3-oxo-1H-isoindol-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-3-cyclopropyl-2-(3-oxo-1H-isoindol-2-yl)propanoic acid is a chiral compound with a unique structure that includes a cyclopropyl group and an isoindole moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-cyclopropyl-2-(3-oxo-1H-isoindol-2-yl)propanoic acid typically involves the following steps:
Formation of the Isoindole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl-containing reagents in the presence of catalysts.
Formation of the Propanoic Acid Group: This can be done through various methods, including the oxidation of corresponding alcohols or the hydrolysis of esters.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The isoindole moiety can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, acids, and bases can be used under appropriate conditions.
Major Products:
Oxidation Products: Cyclopropanone derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted isoindole derivatives.
Chemistry:
Intermediate in Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Chiral Building Block: Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology and Medicine:
Potential Therapeutic Agent: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Probes: It can be used as a probe to study biological processes involving isoindole and cyclopropyl groups.
Industry:
Material Science: The compound’s unique structure may find applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-3-cyclopropyl-2-(3-oxo-1H-isoindol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and the isoindole moiety may play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
(2R)-3-cyclopropyl-2-(3-oxo-1H-isoindol-2-yl)butanoic acid: Similar structure with an additional carbon in the side chain.
(2R)-3-cyclopropyl-2-(3-oxo-1H-isoindol-2-yl)ethanoic acid: Similar structure with one less carbon in the side chain.
(2R)-3-cyclopropyl-2-(3-oxo-1H-isoindol-2-yl)propanoic acid derivatives: Various derivatives with different substituents on the isoindole or cyclopropyl groups.
Uniqueness: The uniqueness of this compound lies in its specific combination of a cyclopropyl group and an isoindole moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(2R)-3-cyclopropyl-2-(3-oxo-1H-isoindol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-13-11-4-2-1-3-10(11)8-15(13)12(14(17)18)7-9-5-6-9/h1-4,9,12H,5-8H2,(H,17,18)/t12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNLIQXMTUQEQL-GFCCVEGCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C(=O)O)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C[C@H](C(=O)O)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-(4-(trifluoromethyl)phenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B8195123.png)
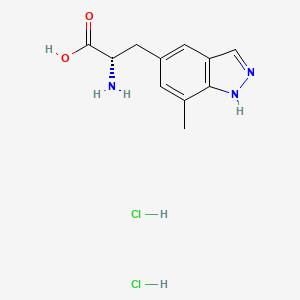
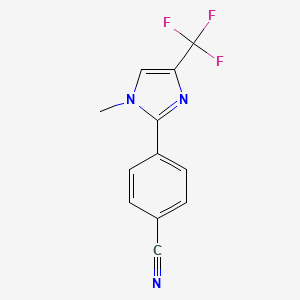
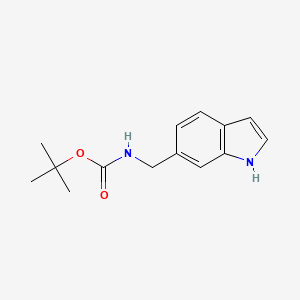
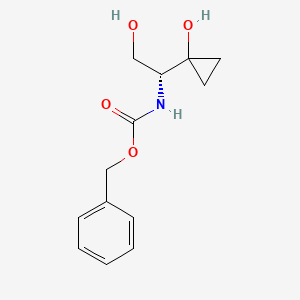
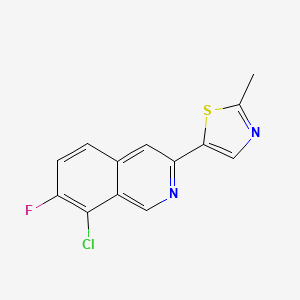

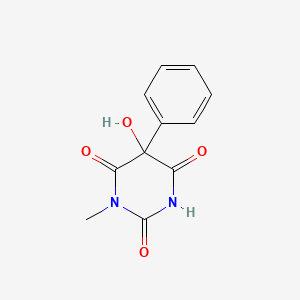
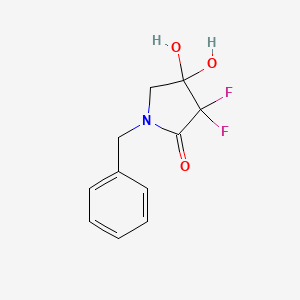
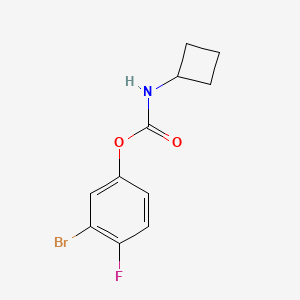
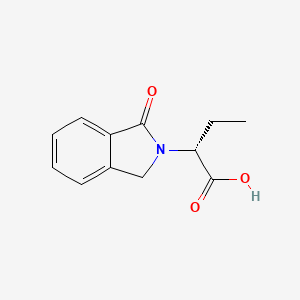
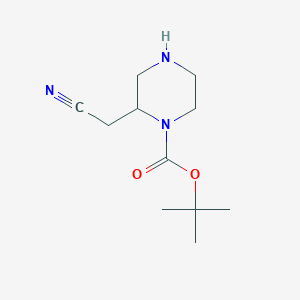
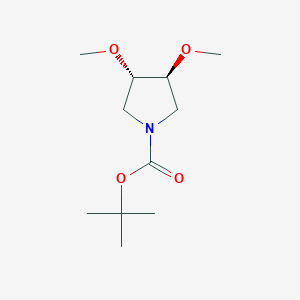
![2-Phenyl-6,7-dihydrothieno[3,2-c]pyridin-4(5H)-one](/img/structure/B8195241.png)
